2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is an organic compound with the molecular formula C14H20O and a molecular weight of 204.31 g/mol . It is a member of the class of compounds known as tetralins, which are characterized by a naphthalene ring system that is partially hydrogenated. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a suitable alkylating agent under controlled conditions. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, which reacts with 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s structural features allow it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthol: Similar in structure but differs in the functional group attached to the naphthalene ring.
2-Methyl-1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-one: A ketone derivative with different reactivity and applications.
5,6,7,8-Tetrahydro-2-naphthylamine: Contains an amine group, leading to different chemical properties and uses.
Uniqueness
2-Methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol is unique due to its specific combination of a tetralin ring system with a secondary alcohol functional group. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-14(2,10-15)13-8-7-11-5-3-4-6-12(11)9-13/h7-9,15H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKMZBLHCXSUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC2=C(CCCC2)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.